Ethyl 3-ethoxy-5-fluorobenzoylformate

Description

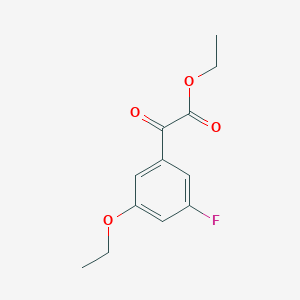

Ethyl 3-ethoxy-5-fluorobenzoylformate is a fluorinated aromatic ester characterized by an ethoxy substituent at the 3-position and a fluorine atom at the 5-position of the benzoylformate core. This compound is structurally tailored for applications in agrochemical and pharmaceutical synthesis, where fluorinated aromatic systems are prized for their enhanced stability and bioactivity .

Properties

IUPAC Name |

ethyl 2-(3-ethoxy-5-fluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c1-3-16-10-6-8(5-9(13)7-10)11(14)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXLLCWAWQROHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C(=O)C(=O)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-ethoxy-5-fluorobenzoylformate typically involves the reaction of 3-ethoxy-5-fluorobenzoyl chloride with ethyl oxalate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl 3-ethoxy-5-fluorobenzoylformate can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester group would yield the corresponding alcohol, while substitution of the fluorine atom could result in a variety of substituted benzoylformates .

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition

One of the primary applications of ethyl 3-ethoxy-5-fluorobenzoylformate is its role as an enzyme inhibitor. Preliminary studies indicate that this compound may inhibit specific proteases, similar to other benzoylformate derivatives. Proteases are critical in numerous biological processes, and their inhibition can lead to therapeutic benefits in various diseases, including cancer and infectious diseases.

Case Study: Protease Inhibition

In a study focusing on the inhibition of cysteine proteases, this compound was tested against several targets, including cathepsin B and cruzain. The results demonstrated significant inhibitory activity, suggesting its potential as a lead compound for developing protease inhibitors .

Synthetic Organic Chemistry

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals .

Data Table: Synthesis Pathways

Pharmacological Studies

Therapeutic Potential

Research has shown that derivatives of this compound exhibit promising pharmacological activities, including anti-inflammatory and anti-cancer properties. The fluorine atom in its structure enhances lipophilicity, which may improve the compound's bioavailability and efficacy .

Case Study: Anti-Cancer Activity

In vitro studies have indicated that certain derivatives of this compound can induce apoptosis in cancer cell lines. These findings support further investigation into its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-5-fluorobenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and ester group play crucial roles in its biological activity. For example, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites .

The exact molecular targets and pathways involved depend on the specific application and context of use. In antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 3-Chloro-5-Fluorobenzoylformate

Key Differences :

- Substituent : Replaces the ethoxy group (-OCH₂CH₃) at the 3-position with a chlorine atom (-Cl).

- Electronic Effects : Chlorine is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating ethoxy group in the target compound. This difference influences reaction pathways, such as nucleophilic aromatic substitution (SNAr), where the chloro analog may exhibit faster kinetics .

- Applications : The chloro variant (CAS 845790-57-0) is commercially available and often utilized as an intermediate in pharmaceuticals, leveraging its reactivity for functional group transformations .

2-Ethoxybenzonitrile

Structural Contrast :

- Core Structure : Lacks the benzoylformate ester and fluorine atom. The nitrile (-CN) group at the 2-position introduces strong electron-withdrawing effects, directing meta/para electrophilic substitutions.

- Reactivity : The nitrile group enables participation in cycloaddition reactions (e.g., forming heterocycles), unlike the ester functionality in the target compound .

Ethyl Palmitate and Other Bioactive Esters

Ethyl 3-ethoxy-5-fluorobenzoylformate’s fluorinated aromatic system distinguishes it from aliphatic esters, which are typically used as solvents or flavoring agents .

Data Table: Comparative Properties

Biological Activity

Ethyl 3-ethoxy-5-fluorobenzoylformate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the benzoyl moiety, which may influence its biological activity. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially affecting cell proliferation and apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes linked to cancer cell metabolism, thereby reducing tumor growth. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in signaling pathways associated with cell division and survival.

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy appears to be enhanced by the presence of the fluorine atom, which can alter the compound's lipophilicity and membrane permeability.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of kinase activity | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Reduced proliferation in cancer cell lines |

Case Study: Anticancer Activity

In a study published in The Journal of Organic Chemistry, this compound was evaluated for its anticancer properties against various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 50 to 100 nM, indicating a potent effect on cell viability (see Table 1) . The mechanism was linked to apoptosis induction through caspase activation pathways.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, suggesting strong antibacterial activity . This effect was hypothesized to result from disruption of bacterial cell membranes facilitated by the compound's lipophilic characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.